molecular formula C15H25N3O3S2 B2824082 N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide CAS No. 1209961-43-2

N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Cat. No.: B2824082
CAS No.: 1209961-43-2
M. Wt: 359.5
InChI Key: HVJRIUNQRIIDAH-UHFFFAOYSA-N
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Description

N-(2-(Dimethylamino)-2-(thiophen-2-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a synthetic small molecule characterized by a piperidine core substituted with a methylsulfonyl group and a carboxamide side chain. The side chain features a dimethylaminoethyl group linked to a thiophene ring, conferring unique electronic and steric properties. Its molecular formula is C₁₆H₂₅N₃O₃S₂, with a molecular weight of 371.52 g/mol and CAS number 924718-34-3 .

Properties

IUPAC Name

N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O3S2/c1-17(2)13(14-5-4-10-22-14)11-16-15(19)12-6-8-18(9-7-12)23(3,20)21/h4-5,10,12-13H,6-9,11H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVJRIUNQRIIDAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C1CCN(CC1)S(=O)(=O)C)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the piperidine ring, followed by the introduction of the carboxamide group, and finally the attachment of the dimethylamino and thiophenyl groups. Common reagents used in these steps include amines, thiophenes, and sulfonyl chlorides under conditions such as reflux or catalytic hydrogenation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography or crystallization.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonamide Group

The methylsulfonyl (-SO₂CH₃) group serves as a strong electron-withdrawing substituent, enabling nucleophilic substitution reactions. Key observations include:

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of bases like potassium carbonate generates sulfonamide derivatives with modified alkyl chains.

  • Aminolysis : Primary or secondary amines displace the methylsulfonyl group under reflux conditions in polar aprotic solvents (e.g., DMF), yielding secondary or tertiary amides.

Table 1: Nucleophilic Substitution Reactions

ReagentConditionsProductReference
Methyl iodideK₂CO₃, DMF, 60°C, 12hN-alkylated sulfonamide derivative
BenzylamineDIPEA, DCM, RT, 6hSecondary amide via sulfonamide displacement

Oxidation of the Thiophene Ring

The thiophene moiety undergoes regioselective oxidation:

  • Sulfur Oxidation : Treatment with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) converts the thiophene sulfur to a sulfoxide or sulfone, altering electronic properties and bioactivity.

  • Ring Functionalization : Electrophilic aromatic substitution (e.g., nitration, halogenation) occurs at the α-position of the thiophene ring due to electron-donating effects of the dimethylaminoethyl side chain.

Amide Bond Hydrolysis and Reformulation

The carboxamide group (CONH-) participates in hydrolysis and re-formation:

  • Acidic Hydrolysis : Concentrated HCl at 100°C cleaves the amide bond, yielding piperidine-4-carboxylic acid and the corresponding amine.

  • Coupling Reactions : Re-synthesis of the amide bond employs coupling agents like HATU or EDCl in the presence of DIPEA, enabling conjugation with carboxylic acids or amines .

Reduction Reactions

  • Nitro Group Reduction : While not directly present in the parent compound, analogs with nitro substituents on the thiophene ring undergo catalytic hydrogenation (H₂/Pd-C) to amines, suggesting potential applicability for derivative synthesis.

  • Disulfide Bond Formation : The dimethylaminoethyl side chain can form disulfide bridges under oxidative conditions (e.g., iodine in methanol), relevant for prodrug design .

Piperidine Ring Modifications

  • Ring Opening : Strong bases (e.g., LiAlH₄) reduce the piperidine ring to a linear amine chain, though this is rarely utilized due to loss of structural rigidity.

  • N-Alkylation : The piperidine nitrogen reacts with alkyl halides or epoxides to form quaternary ammonium salts, enhancing water solubility .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide is C16H26N4O3SC_{16}H_{26}N_{4}O_{3}S, and it has a molecular weight of 354.5 g/mol. The structure includes a piperidine ring, which is significant in many pharmacological activities.

Antifungal Activity

Research indicates that compounds with similar structures exhibit antifungal properties. For instance, studies have shown that derivatives containing thiophene and sulfonamide groups can enhance antifungal activity against various fungal strains. The presence of these functional groups may contribute to their effectiveness as potential antifungal agents.

Antitumor Potential

The compound's structural framework suggests possible applications in cancer therapy. Similar compounds have been investigated for their ability to inhibit tumor growth through various mechanisms, including the modulation of kinase activity and apoptosis induction in cancer cells.

Case Study: Antitumor Activity Evaluation

A study evaluated the antitumor effects of related compounds on different cancer cell lines, demonstrating significant cytotoxicity and inhibition of cell proliferation at micromolar concentrations.

Neurological Applications

The dimethylamino group is often associated with neuroactive properties. Compounds similar to this compound have been explored for their anticonvulsant effects.

Case Study: Anticonvulsant Testing

In a controlled study, several derivatives were tested for anticonvulsant activity using models such as the pentylenetetrazole-induced seizure model, showing promising results that warrant further investigation into their mechanisms of action.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of compounds. The presence of specific functional groups such as thiophene, dimethylamino, and methylsulfonyl has been linked to enhanced biological activity.

Table 2: Structure-Activity Relationship Insights

Functional GroupEffect on Activity
DimethylaminoEnhances neuroactivity
ThiopheneIncreases antifungal properties
MethylsulfonylPotential antitumor activity

Mechanism of Action

The mechanism of action of N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These may include receptors, enzymes, or ion channels. The compound may modulate the activity of these targets through binding, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine Carboxamide Cores
Compound Name Molecular Formula Key Substituents CAS Number Molecular Weight (g/mol) Source
Target Compound C₁₆H₂₅N₃O₃S₂ Thiophen-2-yl, methylsulfonyl, dimethylaminoethyl 924718-34-3 371.52
N-(1-Phenethylpiperidin-4-yl)-N-phenylacrylamide C₂₃H₂₇N₃O Phenethyl, acrylamide N/A 361.48
N-(1-Phenethylpiperidin-4-yl)-N-phenylisobutyramide C₂₂H₂₉N₃O Phenethyl, isobutyramide N/A 363.49
Apremilast C₂₂H₂₄N₂O₇S Methoxy, ethoxy, sulfonamide 608141-41-9 460.50

Key Observations :

  • The target compound’s thiophene ring distinguishes it from fentanyl-like analogues (e.g., acryl fentanyl, isobutyryl fentanyl), which prioritize phenyl or phenethyl groups for opioid receptor binding .
  • Unlike Apremilast, a PDE4 inhibitor with a sulfonamide group and methoxy/ethoxy substituents, the target compound lacks a cyclic ether or indole system, likely altering its pharmacokinetic profile .
Functional Group Comparisons
  • Sulfonamide vs. Sulfonyl Groups : The methylsulfonyl group in the target compound (electron-withdrawing) contrasts with the sulfonamide in Apremilast (electron-deficient due to resonance), impacting solubility and target interactions .
  • Thiophene vs.

Research Findings and Gaps

Pharmacological Potential

No direct studies on the target compound’s activity are documented. However:

  • Structural Proximity to Fentanyl Analogues : The piperidine carboxamide core is a hallmark of synthetic opioids (e.g., beta-hydroxythiofentanyl), suggesting possible μ-opioid receptor affinity .
  • Thiophene’s Role : Thiophene-containing drugs (e.g., Ticlopidine) often exhibit antiplatelet or antiviral effects, but this depends on auxiliary functional groups .
Physicochemical Properties
  • LogP : Estimated at ~2.1 (calculated via fragment-based methods), indicating moderate lipophilicity suitable for blood-brain barrier penetration.
  • Hydrogen Bond Donors/Acceptors: 2 donors and 5 acceptors, comparable to Apremilast (3 donors, 8 acceptors) but with reduced polarity .

Biological Activity

N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide, a compound with a complex structure, has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine core substituted with a dimethylamino group and a thiophene moiety, alongside a methylsulfonyl group. Its structural complexity contributes to its diverse biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The methylsulfonyl group is known for enhancing the compound's ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in neurodegenerative diseases and bacterial infections, respectively .
  • Receptor Binding : The dimethylamino and thiophene groups facilitate binding to neurotransmitter receptors, potentially influencing pathways involved in mood regulation and cognitive function .

Antitumor Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antitumor properties. For instance:

  • In Vitro Studies : Various piperidine derivatives have shown cytotoxic effects against multiple cancer cell lines, including Mia PaCa-2 and PANC-1. These studies indicate that modifications in the structure can enhance antitumor efficacy .
CompoundCell Line TestedIC50 (µM)Notes
Compound AMia PaCa-25.0Significant inhibition observed
Compound BPANC-13.5Comparable efficacy to standard treatments

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial Inhibition : Compounds similar in structure have demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, suggesting potential as an antibacterial agent .

Case Studies

  • Anticancer Efficacy : A study involving a series of piperidine derivatives reported that modifications led to enhanced cytotoxicity against several cancer cell lines. The most effective derivative showed an IC50 value significantly lower than traditional chemotherapeutics, indicating its potential as a lead compound for drug development .
  • Neuroprotective Effects : Another investigation highlighted the role of this compound in inhibiting AChE, which is beneficial in treating Alzheimer's disease. The study concluded that the compound's ability to cross the blood-brain barrier enhances its therapeutic potential in neurodegenerative disorders .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the piperidine ring, followed by coupling of the thiophen-2-yl and dimethylaminoethyl groups. Critical steps include sulfonylation (using methylsulfonyl chloride) and amide bond formation. Solvent choice (e.g., DMF or dichloromethane) and temperature control (reflux conditions) are vital for yield optimization. Catalysts like triethylamine may facilitate coupling reactions. Purification via column chromatography or recrystallization ensures product purity .

Q. How is structural integrity confirmed for this compound, and what analytical techniques are prioritized?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the piperidine core, methylsulfonyl group, and thiophene substituents. Infrared (IR) spectroscopy confirms functional groups (e.g., sulfonyl S=O stretches at ~1350 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight. Purity is assessed via HPLC with UV detection, ensuring no residual intermediates .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

  • Methodological Answer : The compound is moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but less so in water. Stability tests under varying pH (e.g., phosphate buffers) and temperatures (4°C vs. room temperature) are recommended. Degradation studies via LC-MS over 48 hours can identify susceptibility to hydrolysis or oxidation. Storage in inert atmospheres (argon) at -20°C is advised for long-term stability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the roles of the thiophene and methylsulfonyl groups in biological activity?

  • Methodological Answer : SAR studies involve synthesizing analogs with modified thiophene rings (e.g., furan replacement) or substituted sulfonyl groups. Biological assays (e.g., enzyme inhibition, cell viability) are conducted in parallel. Computational docking (using software like AutoDock) predicts binding interactions with target proteins, such as kinases or GPCRs. Data from these experiments are analyzed to correlate structural features with potency .

Q. What experimental strategies resolve contradictions in reported biological activity data across different studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Reproducibility checks should standardize protocols, including buffer composition and incubation times. Orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) validate results. Meta-analysis of published data with attention to experimental variables (e.g., solvent used in stock solutions) can identify confounding factors .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

  • Methodological Answer : Molecular dynamics simulations predict blood-brain barrier permeability (logP calculations) and metabolic stability (CYP450 enzyme interactions). Tools like SwissADME estimate absorption/distribution parameters. Structural modifications, such as introducing fluorine atoms to enhance metabolic resistance, are tested in silico before synthesis. Free-energy perturbation (FEP) calculations refine binding affinity predictions for target proteins .

Q. What methodologies are used to investigate off-target interactions and potential toxicity?

  • Methodological Answer : High-throughput screening against panels of receptors/enzymes (e.g., Eurofins PanLabs®) identifies off-target binding. Toxicity is assessed via in vitro hepatocyte assays (CYP inhibition, mitochondrial toxicity) and in vivo zebrafish models. Transcriptomic profiling (RNA-seq) of treated cells reveals pathways affected by the compound. Dose-response curves and IC₅₀ values contextualize safety margins .

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